![molecular formula C17H19N3O3S B2498572 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034510-32-0](/img/structure/B2498572.png)
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is structurally related to a broad class of heterocyclic compounds that often exhibit significant biological activities. The core structure suggests it could be involved in pharmacological studies or material science due to the presence of a sulfonyl group and a pyrazolo[1,5-a]pyrazin ring system.
Synthesis Analysis
Compounds with similar structures are synthesized through multi-step reactions, starting from basic heterocyclic amines or other nitrogen-containing compounds. For instance, the synthesis of related pyrazolopyrimidines and pyrazolo derivatives often involves diazotization reactions followed by coupling with active methylene compounds or through cyclization of intermediate compounds (Attaby et al., 2006; Das et al., 2018).
Molecular Structure Analysis
Molecular structure and vibrational frequencies are often investigated using techniques like FT-IR, NMR, and mass spectrometry. For closely related compounds, studies have shown that geometrical parameters can be elucidated, and the stability of molecules arises from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Chemical Reactions and Properties
The sulfonyl group in compounds similar to the query molecule plays a crucial role in their reactivity, allowing for a variety of chemical transformations. These can include nucleophilic substitutions and cycloaddition reactions, leading to the formation of new heterocyclic compounds (Ledenyova et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be determined experimentally. These properties are essential for understanding the compound's behavior in different environments and for potential application in drug formulation or material science.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are influenced by the molecular structure. The presence of sulfonyl and phenyl groups can affect the electron distribution within the molecule, impacting its reactivity and interactions with biological targets (Karami et al., 2019).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antiviral and Antimicrobial Activities
Researchers have been focusing on the synthesis of novel heterocyclic compounds, utilizing similar core structures for potential antiviral and antimicrobial applications. For instance, Attaby et al. (2006) described the synthesis and antiviral activity of derivatives related to the pyrazolo[3,4-b]pyridine framework, highlighting their potential in combating viral infections (Attaby, Elghandour, Ali, & Ibrahem, 2006). Similarly, Bhadraiah et al. (2020) explored thiazolo-pyrimidine analogues for their antimicrobial properties, guided by synthesis and docking studies, suggesting these structures could serve as broad-spectrum antibacterial and antifungal agents (Bhadraiah, Ningaiah, Basavanna, Dileep, Shanthakumar, Chandramouli, Chandra, Puttaswamy, & Doddamani, 2020).
Anticancer Potential
The synthesis of heterocyclic compounds incorporating sulfonyl groups has been investigated for their potential anticancer activities. Alsaedi, Farghaly, & Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties, demonstrating that some derivatives exhibited activity surpassing the reference drug in antimicrobial assays (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanistic and Synthetic Studies
Mechanistic insights and synthetic applications of related heterocyclic compounds have been explored, shedding light on the potential pathways and reactions applicable to compounds with similar structures. Govaerts et al. (2002) discussed sulfolene pyridinones as precursors for ortho-quinodimethanes and their Diels–Alder adducts, demonstrating the synthetic versatility of these compounds (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
Propriétés
IUPAC Name |
1-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-5-7-14(8-6-13)24(22,23)19-9-10-20-17(11-19)15-3-2-4-16(15)18-20/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXZQIRHCFUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)
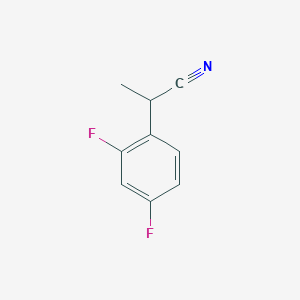

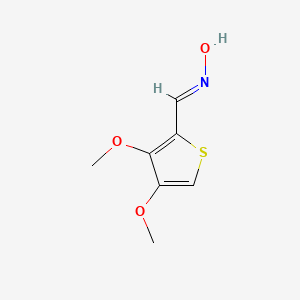
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)


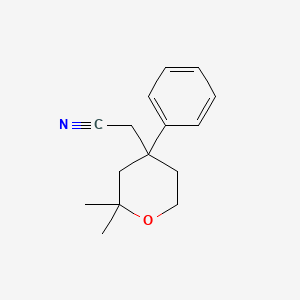
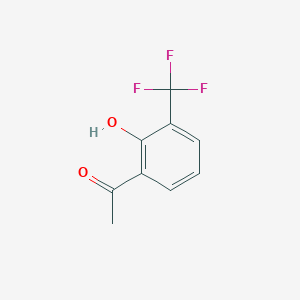
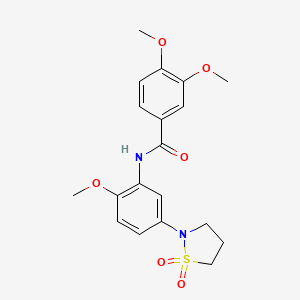
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)
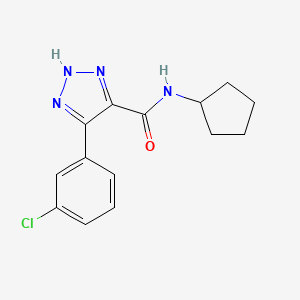
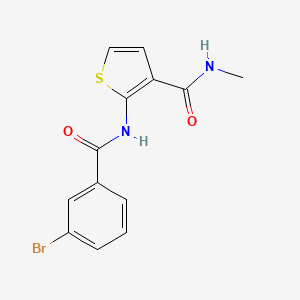
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)